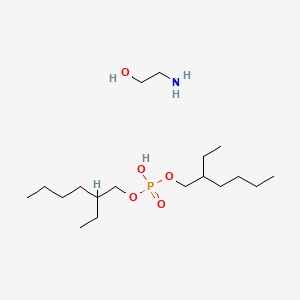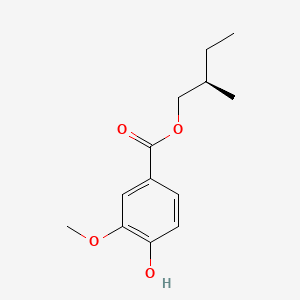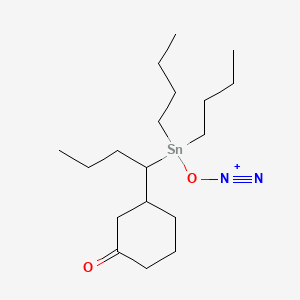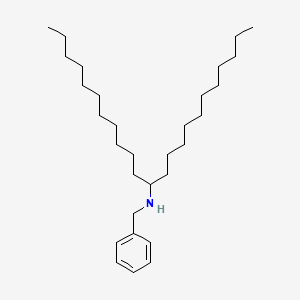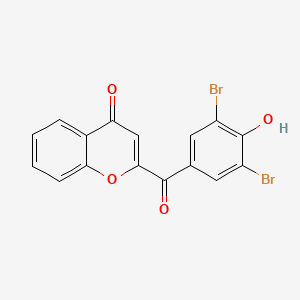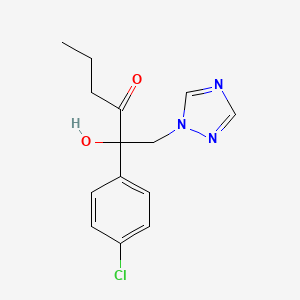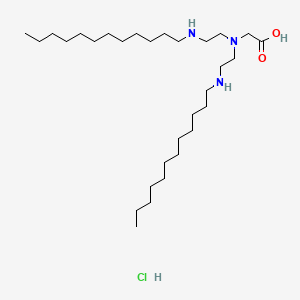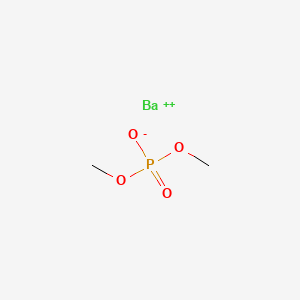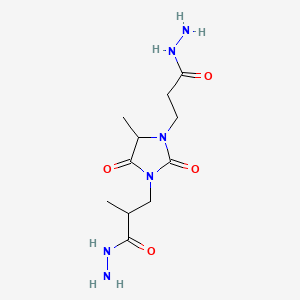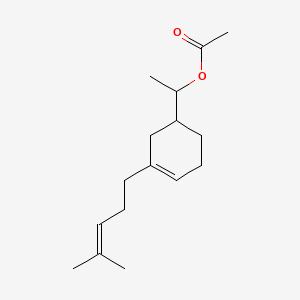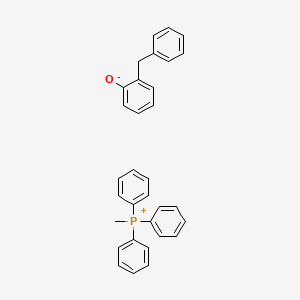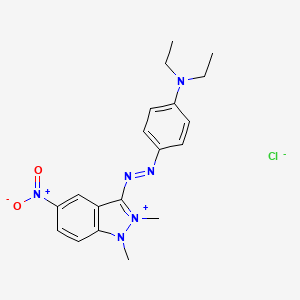
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its intense coloration and is used in various applications, including textiles, cosmetics, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,2-dimethyl-5-nitro-1H-indazole in an alkaline medium to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mécanisme D'action
The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride involves its interaction with biological molecules. The azo group can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is exploited in various applications, including photodynamic therapy and molecular switches. The compound can also interact with cellular proteins and DNA, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different applications.
Azobenzene: A simpler azo compound used extensively in materials science and photochemistry.
Disperse Orange 1: A commercially important azo dye used in textile dyeing.
Uniqueness
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is unique due to its specific combination of functional groups, which confer distinct photophysical properties and biological activities. Its intense coloration and ability to undergo photoisomerization make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
94108-85-7 |
|---|---|
Formule moléculaire |
C19H23ClN6O2 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
4-[(1,2-dimethyl-5-nitroindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C19H23N6O2.ClH/c1-5-24(6-2)15-9-7-14(8-10-15)20-21-19-17-13-16(25(26)27)11-12-18(17)22(3)23(19)4;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KQXULBUHSVVKQZ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=C2C=C(C=C3)[N+](=O)[O-])C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



